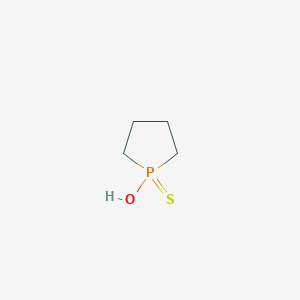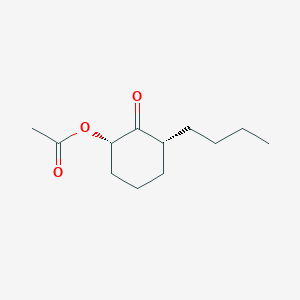
(1S,3R)-3-Butyl-2-oxocyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-Butyl-2-oxocyclohexyl acetate is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring a butyl group and an acetate group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Butyl-2-oxocyclohexyl acetate typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the reaction of (1S,3R)-3-butylcyclohexanone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its enantiomeric purity and overall quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-3-Butyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butylcyclohexanone or butylcyclohexanoic acid.
Reduction: Formation of butylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-Butyl-2-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,3R)-3-Butyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-3-Butyl-2-oxocyclohexanone: A closely related compound with a ketone group instead of an acetate group.
(1S,3R)-3-Butylcyclohexanol: A reduced form of the compound with an alcohol group.
(1S,3R)-3-Butylcyclohexanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
(1S,3R)-3-Butyl-2-oxocyclohexyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61592-55-0 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
[(1S,3R)-3-butyl-2-oxocyclohexyl] acetate |
InChI |
InChI=1S/C12H20O3/c1-3-4-6-10-7-5-8-11(12(10)14)15-9(2)13/h10-11H,3-8H2,1-2H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
ZKGIJTKOEQNUOI-MNOVXSKESA-N |
Isomerische SMILES |
CCCC[C@@H]1CCC[C@@H](C1=O)OC(=O)C |
Kanonische SMILES |
CCCCC1CCCC(C1=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


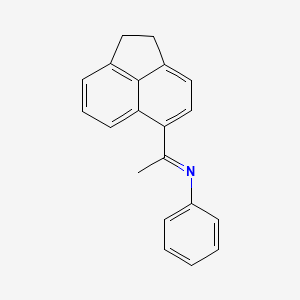
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
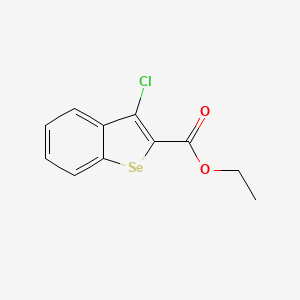

![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
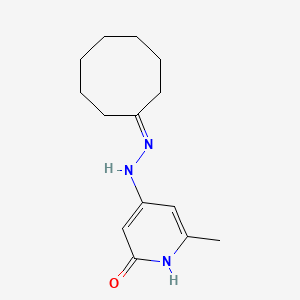

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
